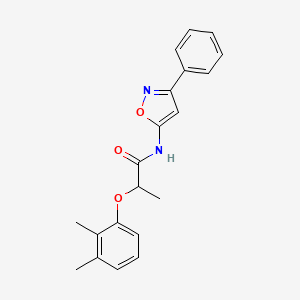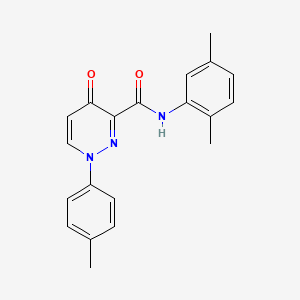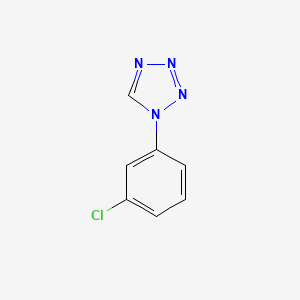![molecular formula C21H20ClN3O3S B11380542 5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11380542.png)
5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, a carboxamide group, and a methanesulfonyl group attached to a methylphenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-chloropyrimidine-4-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms an amide bond, resulting in the intermediate product. The intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.
化学反応の分析
Types of Reactions
5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide or sulfonamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
科学的研究の応用
5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro, carboxamide, and sulfonyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
- 5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
- 5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-sulfonamide
Uniqueness
The uniqueness of 5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C21H20ClN3O3S |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-4-7-16(8-5-13)12-29(27,28)21-23-11-18(22)19(25-21)20(26)24-17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26) |
InChIキー |
TYABFCNXAXTSQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11380471.png)
![7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11380479.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11380486.png)
![N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380487.png)

![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11380503.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11380515.png)
![N-ethyl-N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11380522.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11380526.png)
![3-(biphenyl-4-yl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380527.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11380536.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11380543.png)
